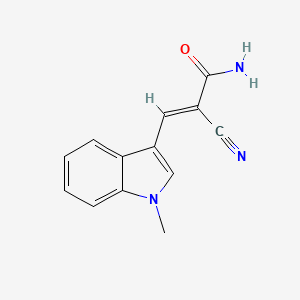
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesis process involves a nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenyl hydrazine in acetic acid at reflux temperature . The final derivatives are then evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazole compounds are prone to undergo a variety of chemical reactions. For instance, they can undergo Vilsmeier-Haack cyclization in the presence of DMF and POCl3 to produce pyrazole-4-carbaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole derivatives, including those with a 2,4-disubstituted thiazole structure, have been synthesized and shown to possess significant antimicrobial properties. These compounds, including variations of the 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid, have demonstrated high growth inhibitory activity against various microbial strains. Their effectiveness is measured in terms of minimum inhibitory concentration (MIC) values, indicating the lowest concentration at which they inhibit microbial growth .
Antioxidant Properties
These triazole derivatives also exhibit antioxidant activities. The antioxidant potential is often assessed using assays like the DPPH free radical-scavenging assay, which measures the ability of these compounds to neutralize harmful free radicals. The presence of the triazole ring contributes to this activity, making these compounds potential candidates for treating oxidative stress-related diseases .
Antiviral Applications
The triazole core, particularly when conjugated with other bioactive groups, has shown promise in antiviral therapy. Molecular docking studies have suggested that these compounds can interact with viral proteins, such as the COVID-19 main protease, indicating potential use in the development of antiviral drugs. The binding affinities of these compounds with viral targets are promising, suggesting they could be potent inhibitors .
Anticancer Potential
Triazole derivatives are being explored for their anticancer activities. The structural flexibility of triazoles allows for the creation of a variety of bioactive molecules that can interact with cancer cells. Research has indicated that these compounds can act on different pathways involved in cancer progression, making them valuable in the search for new anticancer agents .
Analgesic Effects
The pain-relieving properties of triazole compounds are another area of interest. These compounds have been studied for their analgesic effects, which could lead to the development of new pain management drugs. The triazole ring’s ability to be modified with different substituents allows for the optimization of these properties .
Anti-inflammatory Activity
Inflammation is a common response to various diseases, and triazole derivatives have shown potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways could be harnessed to treat conditions like arthritis and other inflammatory disorders .
Material Science Applications
Beyond biomedical applications, triazole derivatives are also significant in material science. Their unique chemical properties make them suitable for creating polymers and other materials with specific characteristics, such as increased durability or conductivity .
Agrochemical Use
Triazoles have applications in agriculture as well, particularly as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from various plant pathogens, thereby contributing to increased agricultural productivity .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromotriazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERQGNJJSJSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid | |
CAS RN |
1934964-63-2 |
Source


|
| Record name | 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)





![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)
![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)


![7-(4-benzylpiperazin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2992057.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2992061.png)